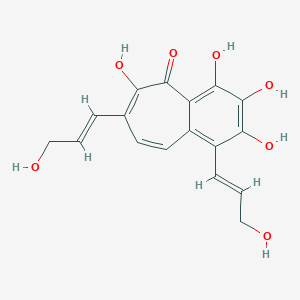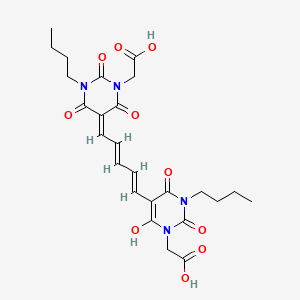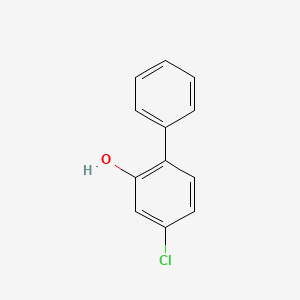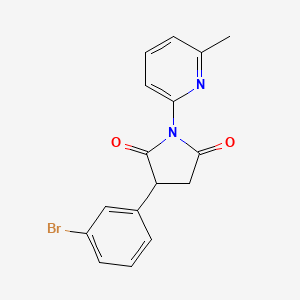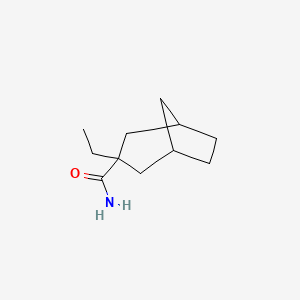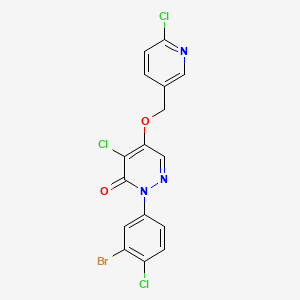![molecular formula C92H90F4N28O9 B12762248 [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate CAS No. 2265899-50-9](/img/structure/B12762248.png)
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物は、さまざまな科学分野で潜在的な用途を持つ、複雑な有機化合物です。この化合物は、フルオロピリジニル基、ピラゾリル基、オキサジナン環、およびトリアゾリル置換フェニル基を含むその独特の構造によって特徴付けられます。これらの官能基の存在は、化合物が興味深い化学的および生物学的特性を示す可能性があることを示唆しています。
準備方法
合成経路と反応条件
[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物の合成は、通常、複数のステップを伴い、それぞれに特定の試薬と条件が必要です。このプロセスは、フルオロピリジニル基やピラゾリル基などの個々の構成要素の調製から始まります。これらの構成要素は、次に、求核置換反応や環化反応など、さまざまな有機反応を使用してカップリングされ、最終的な化合物が形成されます。
工業生産方法
工業環境では、この化合物の生産は、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成を伴う可能性があります。これには、高圧反応器、自動合成装置、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入するか、または既存の官能基を変更するために酸化される可能性があります。
還元: 還元反応は、酸素原子を除去したり、二重結合を単結合に変換したりするために使用できます。
置換: この化合物は、求核置換反応または求電子置換反応に関与でき、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤が含まれます。反応条件は、目的の結果に応じて異なる場合がありますが、多くの場合、反応を促進するために制御された温度、特定の溶媒、触媒が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。置換反応は、導入された置換基の性質に応じて、さまざまな生成物を生じる可能性があります。
科学研究への応用
化学
化学では、[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物は、より複雑な分子の合成のための構成要素として使用できます。その独特の構造は、新しい有機化合物の開発において貴重な中間体になります。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究される可能性があります。そのさまざまな官能基は、特定の生物学的標的に結合することを可能にし、薬物発見と開発の候補になります。
医学
医学では、[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物は、治療の可能性について調査される可能性があります。生物学的標的に相互作用する能力は、さまざまな疾患の新しい治療法の開発につながる可能性があります。
産業
産業では、この化合物は、特殊化学品、医薬品、その他の高価値製品の製造に使用できる可能性があります。そのユニークな特性は、触媒や材料科学など、特定の産業用途に適している場合があります。
科学的研究の応用
Chemistry
In chemistry, [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its various functional groups could enable it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties may make it suitable for specific industrial applications, such as catalysis or material science.
作用機序
[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、さまざまな生物学的経路に関与する酵素、受容体、またはその他のタンパク質が含まれる可能性があります。化合物の官能基は、これらの標的に結合することを可能にし、その活性を調節し、さまざまな生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物に類似する化合物には、他のフルオロピリジニルおよびピラゾリル誘導体、およびオキサジナンおよびトリアゾリル基を含む化合物があります。例としては、次のようなものがあります。
- フルオロピリジニル-ピラゾリル誘導体
- オキサジナン-トリアゾリル化合物
独自性
[(2S)-2-[[3-(5-フルオロピリジン-2-イル)ピラゾール-1-イル]メチル]-1,3-オキサジナン-3-イル]-[5-メチル-2-(トリアゾール-2-イル)フェニル]メタノン;水和物を類似の化合物から区別するのは、官能基の特定の組み合わせです。このユニークな構造は、さまざまな用途にとって価値のある化合物となる、独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate include other fluoropyridinyl and pyrazolyl derivatives, as well as compounds containing oxazinan and triazolyl groups. Examples include:
- Fluoropyridinyl-pyrazolyl derivatives
- Oxazinan-triazolyl compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
2265899-50-9 |
|---|---|
分子式 |
C92H90F4N28O9 |
分子量 |
1807.9 g/mol |
IUPAC名 |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
InChI |
InChI=1S/4C23H22FN7O2.H2O/c4*1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h4*3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t4*22-;/m0000./s1 |
InChIキー |
VFOCOQRYYZPTLV-RUCMDRKWSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
正規SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



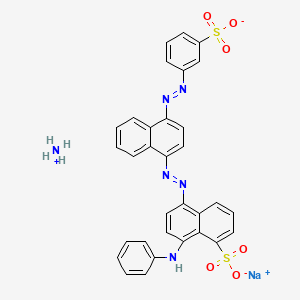
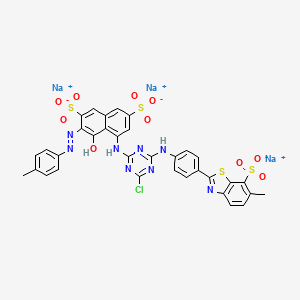


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
